4-Hydroxyisoquinoline-8-carboxylic acid

Übersicht

Beschreibung

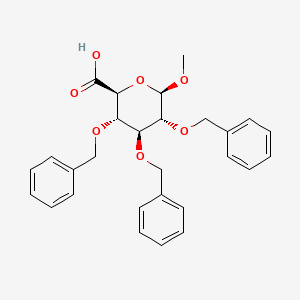

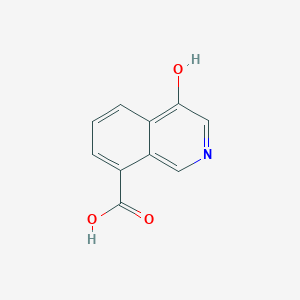

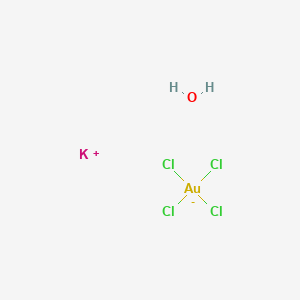

4-Hydroxyisoquinoline-8-carboxylic acid, also known as 8-OH-Quinoline, is a heterocyclic organic compound. It has a molecular weight of 189.17 g/mol . The compound is solid at room temperature and is stored in a dry environment .

Molecular Structure Analysis

The molecular formula of 4-Hydroxyisoquinoline-8-carboxylic acid is C10H7NO3 . The InChI code is 1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) .

Physical And Chemical Properties Analysis

4-Hydroxyisoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 189.17 g/mol . The compound should be stored in a dry environment .

Wissenschaftliche Forschungsanwendungen

Photolabile Protecting Group

A study detailed the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. This compound exhibits greater single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for caging biological messengers in vivo due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Mass Spectrometric Analysis

Research on substituted isoquinolines, potential prolylhydroxylase inhibitor drug candidates, showed favored gas-phase formations of carboxylic acids after collisional activation in mass spectrometry. This observation provides a basis for characterizing structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Hydrogen-Bonded Structures

A study on 1:1 proton-transfer compounds of various acids with hydroxyquinoline derivatives demonstrated the formation of one-dimensional hydrogen-bonded chain structures. These structures, formed through extensions of cation-anion pairs, illustrate the utility of both phthalate anions and substituted quinoline cations in creating low-dimensional hydrogen-bonded arrangements (Smith, Wermuth, & White, 2008).

Lamellar Network Formation

The salt of pyromellitic acid with 8-hydroxyquinoline forms a robust lamellar structure, where anions build up sheets through strong hydrogen bonds and cations act as pillars. This extended three-dimensional network illustrates potential applications in materials science (Wang et al., 2006).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

While specific future directions for 4-Hydroxyisoquinoline-8-carboxylic acid are not mentioned in the search results, there is significant interest in the broader class of 8-Hydroxyquinoline derivatives . These compounds have a wide range of biological activities and are considered valuable in drug research and development . The synthesis and biological activities of 8-Hydroxyquinoline derivatives are areas of ongoing research .

Eigenschaften

IUPAC Name |

4-hydroxyisoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBNCFIVCWLWMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyisoquinoline-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

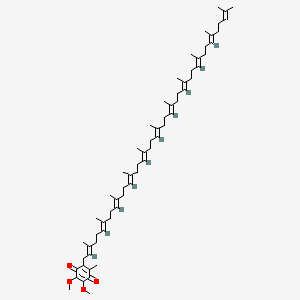

![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)

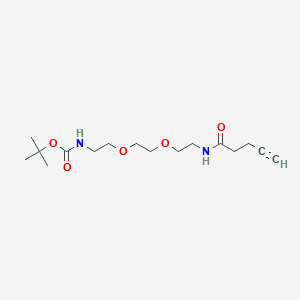

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)

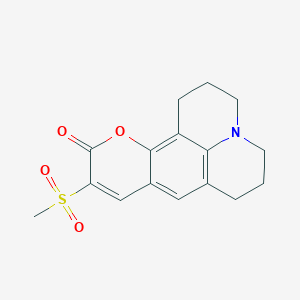

![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)